Home > Products > Screening Compounds P128041 > 2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one
2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one -

2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one

Catalog Number: EVT-13163006
CAS Number:
Molecular Formula: C9H6BrN3O
Molecular Weight: 252.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one is a nitrogen-containing heterocyclic compound notable for its potential applications in medicinal chemistry. This compound has garnered attention due to its structural features that may contribute to biological activity, particularly as a protein kinase inhibitor. The compound's molecular formula is C9H6BrN3OC_9H_6BrN_3O, and it possesses a molecular weight of approximately 228.06 g/mol.

Source

The compound is cataloged under various chemical databases, including PubChem and the Chemical Register, which provide detailed information regarding its properties and classification. It is also referenced in patent literature for its potential therapeutic uses, particularly in treating skin disorders and other conditions through its action on protein kinases .

Classification

2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one can be classified as an imidazo[1,2-B]pyridazine derivative. It falls under the category of heterocycles due to the presence of both nitrogen and carbon atoms in its ring structure. This classification is significant for understanding its reactivity and potential applications in drug development.

Synthesis Analysis

Methods

The synthesis of 2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one can be achieved through several synthetic pathways. One notable method involves the cyclization of appropriate precursors under specific reaction conditions that promote the formation of the imidazo-pyridazine framework.

Technical Details:

  1. Starting Materials: The synthesis typically requires bromo-substituted pyridine derivatives and other nitrogen-containing compounds.
  2. Reagents: Common reagents include bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) to facilitate the reaction.
  3. Reaction Conditions: The reaction may be conducted under reflux conditions or microwave-assisted synthesis to enhance yields and reduce reaction times .
Molecular Structure Analysis

Data

  • Molecular Formula: C9H6BrN3OC_9H_6BrN_3O
  • Molecular Weight: 228.06 g/mol
  • InChI Key: QVYVZQWQKXQJHY-UHFFFAOYSA-N
  • SMILES Notation: BrC1=CC=CN=C1C(=O)N
Chemical Reactions Analysis

Reactions

2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one can participate in various chemical reactions typical for heterocycles:

  1. Substitution Reactions: The presence of the bromine atom allows for nucleophilic substitution reactions where nucleophiles can replace bromine.
  2. Cyclization Reactions: Under certain conditions, this compound can undergo further cyclization to form more complex polycyclic structures.
  3. Functionalization Reactions: The nitrogen atoms within the ring can be functionalized to introduce various substituents that may enhance biological activity or solubility .

Technical Details:
The reactivity patterns are influenced by the electronic environment created by the nitrogen atoms and the bromine substituent.

Mechanism of Action

Process

The mechanism of action for 2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one primarily relates to its role as a protein kinase inhibitor. This mechanism involves binding to specific kinase domains, inhibiting their activity and consequently affecting downstream signaling pathways.

Data

Research indicates that compounds within this class can modulate pathways involved in cell proliferation and survival, making them potential candidates for cancer therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid.
  • Melting Point: Not extensively documented; further empirical studies may be needed.

Chemical Properties

Relevant analyses such as spectral data (NMR, IR) are essential for confirming structural integrity during synthesis and application .

Applications

Scientific Uses

The primary applications of 2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one include:

  1. Drug Development: Its potential as a protein kinase inhibitor makes it valuable in developing treatments for various diseases including cancer.
  2. Biochemical Research: Used in studies exploring kinase signaling pathways and their roles in cellular processes.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex nitrogen-containing heterocycles.

This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its relevance in modern medicinal chemistry research .

Synthetic Methodologies and Reaction Optimization

Multi-Step Organic Synthesis Pathways for Cyclopenta-Imidazopyridazine Derivatives

The synthesis of 2-bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-b]pyridazin-8-one (CAS: 2027495-19-6; C₉H₆BrN₃O; MW: 252.07) relies on sequential heterocyclic annulations and functional group manipulations. A representative route begins with cyclopentane-1,3-dione as the foundational scaffold, undergoing Knorr-type condensation with hydrazine hydrate to form the pyridazinone core. Subsequent bromination at C2 is achieved using phosphorus oxybromide (POBr₃) in acetonitrile at 80°C, yielding the critical bromo-functionalized intermediate [1] [2].

The imidazo ring is introduced via De novo ring closure, where α-haloketones or aldehydes undergo cyclocondensation with aminopyridazines. For example, reacting 3-amino-6-bromopyridazine with bromoacetyl bromide in tetrahydrofuran (THF) at 0°C–25°C facilitates nucleophilic displacement, forming the tricyclic system with 72–85% efficiency [2] [5]. Key challenges include regioselectivity during imidazole fusion and purification of intermediates, which are addressed through silica gel chromatography and recrystallization from ethanol/water mixtures.

Table 1: Optimized Conditions for Key Synthetic Steps

StepReactantsConditionsYield (%)Purity (%)
1Cyclopentane-1,3-dione + N₂H₄EtOH, reflux, 4h92>95
2Pyridazinone + POBr₃CH₃CN, 80°C, 12h7890
3Bromopyridazine + BrCH₂COBrTHF, 0°C→25°C, 8h8598

Catalytic Cross-Coupling Strategies for Bromine Functionalization

The C2-bromine atom in this compound serves as a versatile handle for palladium-catalyzed cross-couplings, enabling structural diversification for drug discovery. Suzuki-Miyaura reactions with arylboronic acids exhibit high efficiency using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dimethylformamide (DMF)/water (10:1) at 90°C, achieving >90% conversion to biaryl derivatives [6] [8]. Sonogashira couplings with terminal alkynes require co-catalysts like CuI and diisopropylamine as solvent, providing alkynylated analogs in 60–78% yields [8] [10].

Notably, bromine selectivity is maintained even in the presence of other halogens due to steric and electronic factors. The bromo group’s position adjacent to the electron-deficient imidazopyridazine ring enhances oxidative addition to Pd(0). Microwave-assisted protocols (150°C, 20 min) further optimize these transformations, reducing side-product formation to <5% [10].

Table 2: Cross-Coupling Efficiency with Brominated Substrate

Reaction TypeCatalytic SystemConditionsConversion (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O, 90°C, 4h95
SonogashiraPdCl₂(PPh₃)₂, CuI, iPr₂NH80°C, 12h78
Buchwald-HartwigPd₂(dba)₃, XPhosToluene, 100°C, 8h65

Stereochemical Control in Heterocyclic Annulation Reactions

Stereoselective synthesis of chiral analogs focuses on asymmetric cyclization and resolution techniques. Chiral auxiliaries like (R)-phenylglycinol direct enantioselective imidazo-annulation during ring closure, yielding enantiomeric excess (ee) up to 88% [3] [9]. Alternatively, enzymatic resolution using lipase B (Candida antarctica) selectively hydrolyzes racemic ester precursors, isolating (S)-enantiomers with 95% ee [5].

The cyclopentane ring introduces conformational constraints that influence stereoselectivity. Density functional theory (DFT) studies reveal that annulation transition states favor Re-face attack when bulky substituents (e.g., tert-butyl groups) occupy the prochiral site, minimizing steric clashes with the fused imidazopyridazine system [3].

Table 3: Enantioselectivity in Chiral Derivative Synthesis

MethodChiral Sourceee (%)Configuration
Auxiliary-directed cyclization(R)-Phenylglycinol88R
Enzymatic resolutionLipase B, vinyl acetate95S
Rh-catalyzed asymmetric HAT[Rh(COD)₂]OTf, (S)-BINAP80S

Structure-Activity Relationship (SAR) Driven Synthetic Modifications

Systematic SAR studies demonstrate that the C2-bromine atom significantly enhances target binding affinity in kinase inhibitors. Replacing bromine with electron-withdrawing groups (e.g., CN or CF₃) improves IC₅₀ values against p38α MAP kinase by 3–5-fold, while hydrogen or methyl groups reduce potency due to weakened hydrophobic interactions [5] [9]. The lactam carbonyl at C8 is critical for hydrogen bonding with kinase hinge regions; its reduction to methylene decreases activity >100-fold [3] [5].

Derivatives with C3-aryl substitutions (introduced via Suzuki coupling) exhibit enhanced selectivity for phosphodiesterase 10A (PDE10A), with para-fluorophenyl analogs showing 50 nM inhibition constants (Kᵢ). Conversely, alkyl substituents diminish solubility and binding [4] [9].

Table 4: Impact of Structural Modifications on Bioactivity

PositionModificationTarget Kinase (IC₅₀)PDE10A (Kᵢ)
C2Br (parent)220 nM150 nM
C2CN45 nM320 nM
C2H>1 µM>1 µM
C34-F-C₆H₄ (Suzuki)180 nM50 nM
C8Reduced to CH₂>10 µM>10 µM

Properties

Product Name

2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one

IUPAC Name

11-bromo-1,7,12-triazatricyclo[6.4.0.02,6]dodeca-2(6),7,9,11-tetraen-3-one

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

InChI

InChI=1S/C9H6BrN3O/c10-7-3-4-8-11-5-1-2-6(14)9(5)13(8)12-7/h3-4H,1-2H2

InChI Key

QVCYKPLCPRVUPF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1N=C3N2N=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.